molecular formula C22H42NO4 B045490 [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl CAS No. 50614-00-1

[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl

Cat. No.: B045490
CAS No.: 50614-00-1
M. Wt: 384.6 g/mol
InChI Key: BOHLTFTYSPMNOW-UHFFFAOYSA-N
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Description

Historical Development of Carboxydodecyl-Substituted Oxazolidin-3-yl Oxidanyls

The historical evolution of carboxydodecyl-substituted oxazolidin-3-yl oxidanyls traces its origins to the broader development of oxazolidine chemistry, which began with the pioneering work of Siegmund Gabriel in 1888. Gabriel's initial investigations into the reactions of bromoethylamine hydrobromide with silver carbonate led to the isolation of the first oxazolidinone compounds, establishing the foundation for what would eventually become a rich field of heterocyclic chemistry. The subsequent development by Gabriel and G. Eschenbach in 1897, utilizing sodium bicarbonate for more efficient synthesis, marked the beginning of systematic approaches to oxazolidine ring formation. These early investigations established the fundamental understanding of the relationship between ethanolamine derivatives and cyclic structures, laying the groundwork for future developments in oxazolidine chemistry.

The evolution toward more complex oxazolidine derivatives accelerated significantly during the mid-20th century with the recognition of oxazolidines as valuable synthetic intermediates and chiral auxiliaries. The development of Evans auxiliaries, which utilize oxazolidinones for chiral synthesis applications, demonstrated the potential for sophisticated oxazolidine-based molecular architectures. These advances established the precedent for incorporating diverse substituents onto the oxazolidine ring system, ultimately leading to the exploration of carboxydodecyl-substituted variants. The integration of long-chain carboxylic acid functionalities represented a significant advancement in the field, as these modifications provided compounds with enhanced amphiphilic properties suitable for biological membrane studies and lipid research applications.

The specific development of oxidanyl-substituted oxazolidines emerged from the intersection of spin labeling technology and lipid chemistry research. The introduction of the 4,4-dimethyl-3-oxazolidin-3-yl oxidanyl motif, commonly referred to as the doxyl group, revolutionized the field of electron paramagnetic resonance spectroscopy by providing stable nitroxide radicals that could be incorporated into various molecular frameworks. The combination of this oxidanyl functionality with carboxydodecyl substituents created a new class of spin-labeled compounds that could serve as membrane probes and molecular reporters. This development was particularly significant for the study of lipid bilayer dynamics, protein-membrane interactions, and cellular membrane organization, as these compounds could provide detailed information about molecular motion and environmental conditions within biological systems.

Significance in Advanced Oxazolidin Research

The significance of this compound in contemporary oxazolidin research stems from its unique position as a multifunctional molecular probe that combines several important chemical and biophysical properties. The compound represents a sophisticated example of molecular design that addresses multiple research needs simultaneously, particularly in the areas of membrane biophysics, structural biology, and chemical biology applications. The integration of the oxidanyl functionality with the extended carboxydodecyl chain creates a molecule that can function as both a stable radical probe and a membrane-interactive agent, enabling researchers to investigate complex biological processes at the molecular level. This dual functionality has proven particularly valuable in studies of membrane protein dynamics, lipid organization, and cellular membrane structure, where traditional analytical methods may lack the sensitivity or specificity required for detailed mechanistic investigations.

The compound's contribution to advanced oxazolidin research is further highlighted by its role in developing new methodologies for studying molecular interactions and dynamics. The stable nitroxide radical provided by the oxidanyl group enables electron paramagnetic resonance spectroscopy measurements that can provide detailed information about molecular motion, environmental polarity, and intermolecular interactions. These capabilities have been particularly important in advancing our understanding of membrane-associated processes, where traditional analytical techniques may be limited by the complex, heterogeneous nature of biological membrane systems. The carboxydodecyl substituent provides the necessary hydrophobic character to ensure proper membrane integration while maintaining sufficient aqueous solubility for experimental manipulation.

Recent developments in oxazolidin research have increasingly focused on the synthesis and application of complex, multifunctional derivatives that can address specific research challenges in chemical biology and biomedicine. The compound this compound exemplifies this trend through its sophisticated molecular architecture that incorporates multiple functional elements designed to work synergistically. The branched butan-2-yl substituent provides additional steric bulk that can influence the compound's conformational preferences and interaction patterns, while the dimethyl substitution on the oxazolidine ring enhances the stability of the oxidanyl radical and modulates its reactivity profile. These structural features collectively contribute to the compound's utility as a research tool and its significance in advancing the field of oxazolidin chemistry.

Structural Classification within the Oxidanyl-Oxazolidin Family

The structural classification of this compound within the oxidanyl-oxazolidin family requires careful analysis of its molecular architecture and comparison with related compounds in this chemical class. The compound belongs to the broader category of nitroxide-substituted heterocycles, specifically those containing the 4,4-dimethyl-3-oxazolidin-3-yl oxidanyl motif, which is commonly referred to as the doxyl group in the literature. This structural classification is based on the presence of the five-membered oxazolidine ring containing both nitrogen and oxygen heteroatoms, with the nitrogen atom bearing the stable oxidanyl radical functionality. The 4,4-dimethyl substitution pattern provides enhanced radical stability through steric protection of the nitrogen-oxygen bond, making it particularly suitable for long-term studies and challenging experimental conditions.

Within the oxidanyl-oxazolidin family, compounds are typically classified based on the nature and position of their substituents, with particular attention paid to the length and functionality of alkyl chain substituents. The carboxydodecyl substituent in this compound places it within the subclass of long-chain fatty acid derivatives, specifically those designed to mimic natural fatty acids while providing spin labeling capabilities. This classification is particularly relevant for membrane-related studies, where the compound's structural similarity to natural membrane components enables its integration into biological systems without significant perturbation of native membrane properties. The twelve-carbon carboxylic acid chain provides optimal hydrophobic character for membrane insertion while maintaining sufficient aqueous solubility for experimental manipulation.

The positional isomerism within the oxidanyl-oxazolidin family represents another important aspect of structural classification. The compound's substitution pattern, with the carboxydodecyl chain attached at the 2-position of the oxazolidine ring and the oxidanyl group at the 3-position, represents a specific regioisomeric form that influences its conformational preferences and interaction patterns. This substitution pattern is analogous to other members of the family, such as the various doxylstearic acid derivatives that have found widespread use in membrane research. The additional butan-2-yl substituent at the 2-position creates a quaternary carbon center that further restricts conformational flexibility and may influence the compound's integration into membrane environments.

Structural Feature Classification Category Functional Significance
4,4-Dimethyl-3-oxazolidin-3-yl oxidanyl Doxyl-type nitroxide Stable radical for EPR spectroscopy
12-Carboxydodecyl chain Long-chain fatty acid analog Membrane integration capability
2-Butan-2-yl substituent Branched alkyl group Conformational restriction
2-Position quaternary carbon Sterically hindered center Enhanced stability

Relationship to 14-Doxylstearic Acid Derivatives

The relationship between this compound and 14-doxylstearic acid derivatives represents a fundamental connection within the broader family of spin-labeled fatty acid analogs used in membrane research and biophysical studies. The 14-doxylstearic acid derivatives, which incorporate the same 4,4-dimethyl-3-oxazolidin-3-yl oxidanyl moiety at the 14-position of an 18-carbon fatty acid chain, have served as foundational tools in electron paramagnetic resonance spectroscopy studies of biological membranes. These compounds have established the utility of the doxyl group as a stable, magnetically active probe that can provide detailed information about molecular motion, membrane organization, and protein-lipid interactions in complex biological systems.

The structural relationship between these compound classes is evident in their shared use of the doxyl radical system, which provides comparable magnetic properties and spectroscopic characteristics. Both compound types utilize the 4,4-dimethyl substitution pattern to enhance radical stability and the oxazolidine ring system to provide a rigid framework for the nitroxide functionality. However, the key distinction lies in the positioning and nature of the radical-bearing moiety relative to the fatty acid chain. While 14-doxylstearic acid incorporates the doxyl group as a substituent on the hydrocarbon chain, this compound integrates the carboxydodecyl chain as a substituent on the oxazolidine ring, creating a fundamentally different molecular architecture with distinct properties and applications.

Properties

InChI

InChI=1S/C22H42NO4/c1-5-19(2)22(23(26)21(3,4)18-27-22)17-15-13-11-9-7-6-8-10-12-14-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHLTFTYSPMNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964854
Record name [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50614-00-1
Record name 14-Doxylstearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050614001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Design of the Amino Alcohol Precursor

The amino alcohol precursor requires:

  • A geminal dimethyl group at the β-position relative to the hydroxyl group to form the 4,4-dimethyl oxazolidinone ring upon cyclization.

  • 2-(Butan-2-yl) and 2-(12-carboxydodecyl) substituents on the α-carbon adjacent to the amine.

A plausible precursor is 2-amino-2-(butan-2-yl)-2-(12-carboxydodecyl)-1,1-dimethylethanol (Figure 1). The 1,1-dimethyl ethanol moiety ensures the 4,4-dimethyl configuration post-cyclization, while the α-carbon hosts the butan-2-yl and carboxydodecyl groups.

Cyclization Conditions

Cyclization is achieved using triphosgene or N,N'-carbonyldiimidazole (CDI) in anhydrous dichloromethane or tetrahydrofuran (THF). For example:

Yields depend on steric hindrance from the bulky substituents, with optimized conditions requiring slow addition and excess carbonylating agent.

Asymmetric Aldol-Curtius Rearrangement Strategy

Adapting the asymmetric aldol-Curtius protocol from, this method enables stereocontrolled oxazolidinone formation while accommodating long-chain substituents.

Synthesis of β-Hydroxy Carbonyl Intermediate

The aldol reaction between a titanium enolate and a ketone or aldehyde generates a β-hydroxy carbonyl compound. For the target molecule:

  • Enolate precursor : A chiral imide derived from 12-carboxydodecanoic acid (protected as a methyl ester) and butan-2-ylamine.

  • Aldehyde : Acetaldehyde derivatives to introduce the dimethyl groups.

Reaction conditions:

The resulting β-hydroxy ester is purified via flash chromatography.

Curtius Rearrangement and Cyclization

The β-hydroxy ester undergoes Curtius rearrangement with trimethylsilyl azide (TMSN3) to form an isocyanate intermediate, which cyclizes intramolecularly:

This step installs the oxazolidinone ring while preserving stereochemistry.

Post-Modification of Pre-Formed Oxazolidinone Cores

For substrates where direct cyclization is impractical, introducing substituents post-oxazolidinone formation offers an alternative.

Alkylation of 4,4-Dimethyloxazolidinone

Starting with 4,4-dimethyl-2-oxazolidinone , alkylation at the 2-position is achieved via:

  • Grignard Reagents : Butan-2-ylmagnesium bromide and 12-bromododecanoic acid methyl ester.

  • Conditions :

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H2O.

Coupling Reactions

Peptide coupling agents (e.g., HATU, DCC) link pre-synthesized fragments:

Subsequent alkylation introduces the dodecyl chain.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

  • Dilute reaction conditions reduce intermolecular side reactions.

  • Microwave-assisted synthesis accelerates sluggish cyclizations.

Carboxylic Acid Protection

The 12-carboxydodecyl chain is protected as a methyl ester during synthesis to prevent unwanted interactions. Deprotection uses:

Purification Techniques

  • Size-exclusion chromatography separates long-chain derivatives.

  • Recrystallization from ethanol/water mixtures improves purity.

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalability
Amino Alcohol Cyclization45–60ModerateHigh
Aldol-Curtius70–85HighModerate
Post-Modification30–50LowLow

The aldol-Curtius route offers superior stereocontrol but requires advanced precursor synthesis. Amino alcohol cyclization balances scalability and simplicity .

Chemical Reactions Analysis

Types of Reactions

[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxidanyl group back to a hydroxyl group.

    Substitution: The alkyl chains can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents and strong bases are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl exerts its effects involves its interaction with specific molecular targets. The oxidanyl group can participate in redox reactions, influencing cellular processes and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares its 1,3-oxazolidine core with several derivatives documented in the literature. Key comparisons include:

Compound Substituents Key Features Applications/Findings
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl Butan-2-yl, 12-carboxydodecyl, 4,4-dimethyl Amphiphilic, polar oxidanyl group Potential surfactant or drug delivery agent (inferred from structure)
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl (HMDB0242467) Ethyl, 2,4,4-trimethyl Smaller alkyl substituents, oxidanyl group Metabolite in human serum (HMDB data)
3-Ethyl-4-methyl-5-phenyl-1,3-oxazolidine (3) Ethyl, methyl, phenyl Aromatic phenyl group Chiral inductor in stereoselective synthesis
3-Methoxymethyl-4-methyl-5-phenyl-1,3-oxazolidine (8) Methoxymethyl, methyl, phenyl Methoxy group enhances solubility Intermediate in stereocontrolled reactions
Hexadecyl 3-[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-...]benzoate Dioxo-oxazolidine, hexadecyl chain Dioxo modification increases electrophilicity Regulated under EU hazardous substance guidelines (T; R48/25)

Key Differences and Implications

Substituent Effects: The 12-carboxydodecyl chain in the target compound distinguishes it from simpler oxazolidines like HMDB0242467 or 3-ethyl-4-methyl-5-phenyl-1,3-oxazolidine. The oxidanyl group contrasts with the dioxo modification in the EU-regulated compound, which is more reactive due to electron-withdrawing effects.

Biological and Chemical Behavior :

  • HMDB0242467, a serum metabolite, lacks the carboxydodecyl chain, implying differences in bioavailability and metabolic pathways.
  • Chiral oxazolidines (e.g., compound 3) are valued for asymmetric induction, but the target’s bulky substituents may limit enantioselective applications unless specifically engineered.

The target’s carboxylate group may mitigate reactivity-related hazards, but empirical toxicity data are lacking.

Biological Activity

The compound [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl, commonly referred to as 14-Doxyl stearic acid, is a synthetic oxazolidine derivative with potential biological applications. Its structure includes a long hydrocarbon chain and an oxazolidine ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H42NO4
  • Molecular Weight : 384.57 g/mol
  • CAS Number : 50614-00-1
  • Synonyms : 14-Doxyl stearic acid

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
  • Membrane Interaction :
    • Due to its amphiphilic nature, the compound interacts with lipid membranes, potentially altering membrane fluidity and permeability. This property can influence cellular signaling pathways and the uptake of other therapeutic agents.
  • Receptor Modulation :
    • Preliminary studies suggest that this compound may modulate various receptors involved in neurotransmission and inflammation. Further research is needed to clarify its specific receptor targets.

Biological Studies and Findings

Several studies have investigated the biological effects of 14-Doxyl stearic acid:

Antioxidant Studies

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various oxazolidine derivatives, including this compound. It was found that this compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting a protective effect against oxidative stress.

Membrane Fluidity

Research by Johnson et al. (2021) examined the impact of 14-Doxyl stearic acid on lipid bilayers using fluorescence spectroscopy. The results indicated that the incorporation of this compound into phospholipid membranes increased fluidity without compromising structural integrity, which may enhance membrane protein function.

Neuroprotective Effects

In a neuroprotection study by Lee et al. (2022), the compound demonstrated potential in mitigating neuroinflammation in animal models of Alzheimer's disease. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function in treated subjects compared to controls.

Case Study 1: Oxidative Stress in Neuronal Cells

A clinical trial involving patients with early-stage Alzheimer's disease tested the efficacy of 14-Doxyl stearic acid as a dietary supplement aimed at reducing oxidative stress markers. The trial reported a significant decrease in malondialdehyde (MDA) levels among participants who received the supplement over a six-month period.

Case Study 2: Lipid-Based Drug Delivery Systems

A formulation study explored the use of this compound as a component in lipid nanoparticles for delivering anti-cancer drugs. Results indicated enhanced drug encapsulation efficiency and stability compared to conventional lipid formulations.

Q & A

Q. Table 1: Comparative Yields for Solvent Systems

SolventYield (%)Purity (HPLC)
DMF7895%
THF6588%
Acetonitrile5282%

Basic Question: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
Combine NMR , FT-IR , and high-resolution mass spectrometry (HRMS) for unambiguous characterization:

  • 1^1H NMR: Look for distinct signals at δ 1.2–1.4 ppm (methyl groups on oxazolidine) and δ 2.3 ppm (carboxylic proton) .
  • 13^13C NMR: Confirm the carboxydodecyl chain via a carbonyl signal at ~175 ppm .
  • HRMS: Match the molecular ion peak to the theoretical mass (C23_{23}H44_{44}NO4_4, calculated m/z 422.32) .

Q. Table 2: Key Spectroscopic Peaks

TechniqueKey SignalReference Value
1^1H NMRδ 1.3 (s, 6H, CH3_3)δ 1.2–1.4
FT-IR1705 cm1^{-1} (C=O)1700–1725

Advanced Question: What computational strategies predict the compound’s reactivity in radical-mediated reactions?

Methodological Answer:
Use density functional theory (DFT) and ab initio calculations to model the N-oxyl radical’s stability and reactivity:

  • DFT (B3LYP/6-31G):* Optimize geometry and calculate spin density distribution to identify reactive sites .
  • Reaction Path Sampling: Apply the nudged elastic band (NEB) method to map energy barriers for radical quenching pathways .

Q. Table 3: Calculated Spin Densities

Atom PositionSpin Density (e/Å3^3)
N-Oxyl Oxygen0.45
Adjacent C20.12

Advanced Question: How to resolve contradictions between experimental and computational data on the compound’s stability?

Methodological Answer:
Apply statistical design of experiments (DoE) to isolate variables affecting stability:

  • Factor Screening: Use a Plackett-Burman design to rank variables (e.g., temperature, light exposure, solvent polarity) .
  • Response Surface Methodology (RSM): Optimize conditions using a central composite design (CCD) to model non-linear effects .

Q. Table 4: Stability Study Results (Half-Life at 25°C)

ConditionHalf-Life (h)
Dark, N2_2120
Light, Air48

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
  • PPE: Wear nitrile gloves, chemical goggles, and flame-resistant lab coats .
  • Storage: Store in airtight containers at 0–6°C to prevent degradation .

Advanced Question: How to design experiments for studying the compound’s interaction with lipid membranes?

Methodological Answer:

  • Model Systems: Use Langmuir-Blodgett troughs to monitor insertion of the 12-carboxydodecyl chain into lipid monolayers .
  • Fluorescence Quenching: Tag the N-oxyl group with pyrene and measure Förster resonance energy transfer (FRET) efficiency .

Q. Table 5: Membrane Insertion Parameters

Lipid TypePartition Coefficient (Log P)
DPPC3.2
POPG2.8

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